molecular formula C21H24N2O B4925412 N-(1-adamantylmethyl)quinoline-2-carboxamide

N-(1-adamantylmethyl)quinoline-2-carboxamide

Cat. No.: B4925412
M. Wt: 320.4 g/mol
InChI Key: RNCWBTKXEHVRMQ-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)quinoline-2-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features an adamantyl group attached to a quinoline-2-carboxamide moiety, which imparts distinct physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)quinoline-2-carboxamide typically involves the reaction of adamantylmethylamine with quinoline-2-carboxylic acid or its derivatives. The reaction is often carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-adamantylmethyl)quinoline-2-carboxamide stands out due to its adamantyl group, which imparts unique steric and electronic properties. This makes it more effective in certain applications, such as inhibiting specific protein kinases and inducing apoptosis in cancer cells .

Properties

IUPAC Name

N-(1-adamantylmethyl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c24-20(19-6-5-17-3-1-2-4-18(17)23-19)22-13-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-6,14-16H,7-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCWBTKXEHVRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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